5-溴喹啉-6-胺

描述

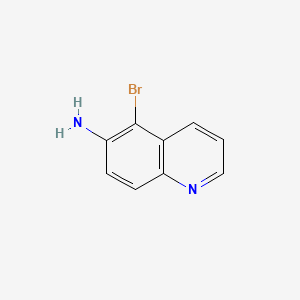

5-Bromoquinolin-6-amine, also known as 6-Amino-5-bromoquinoline, is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance .

Synthesis Analysis

The synthesis of 5-amino-6-bromoquinoline involves the dissolution of 6-Bromo-5-nitroquinoline in CH3COOH, followed by the addition of Fe powder. The reaction is then heated to approximately 75 °C for 150 minutes .Molecular Structure Analysis

The InChI code for 5-Bromoquinolin-6-amine is 1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 . This indicates the presence of a benzene ring fused with a pyridine moiety in its structure.Chemical Reactions Analysis

5-Bromoquinolin-6-amine shows both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

5-Bromoquinolin-6-amine is a solid substance . It is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide .科学研究应用

合成和细胞毒性作用

- C4取代的异喹啉合成:Tsotinis 等人(2007 年)的一项研究讨论了使用市售 4-溴异喹啉合成 C4 取代的异喹啉。合成的化合物在肿瘤细胞系中显示出潜在的细胞毒性,表明它们在癌症研究中的用途 (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007)。

微波辅助胺化

- 钯催化的胺化:王等人(2003 年)描述了微波条件下钯催化的芳基胺化,以从芳基溴化物制备氨基喹啉。这种方法为产率提供了持续的提高,特别是对于喹啉底物 (Wang, Magnin, & Hamann, 2003)。

亲核取代反应

- 喹啉衍生物的合成:崔和池(2004 年)研究了溴喹啉二酮与胺的亲核取代反应。他们为关键中间体开发了有效的合成路线,提出了对这些反应中观察到的异常区域选择性的一种机制 (Choi & Chi, 2004)。

配体合成

- Friedländer 制备螯合配体的方法:胡等人(2003 年)使用 Friedländer 缩合方法制备了二齿和三齿 6-溴喹啉衍生物,可用于开发新型配体 (Hu, Zhang, & Thummel, 2003)。

抗癌剂

- 氨基和硫代-3H-喹唑啉-4-酮衍生物:马利诺夫斯基等人(2015 年)合成了具有潜在抗癌活性的喹唑啉酮衍生物。对这些化合物在各种癌细胞系上的细胞毒性进行了评估,显示出显着的抗癌活性 (Malinowski, Fornal, Nowak, Kontek, Gajek, & Borek, 2015)。

生物学概况

- 含胺基代谢物的概况分析:Boughton 等人(2011 年)描述了一种用于分析和定量含胺基代谢物(包括氨基酸、激素和神经递质)的方法。此技术对于理解生物过程和药物作用至关重要 (Boughton, Callahan, Silva, Bowne, Nahid, Rupasinghe, Tull, McConville, Bacic, & Roessner, 2011)。

配体的合成

- 顺序和选择性 Buchwald-Hartwig 胺化:史密斯等人(2008 年)专注于使用 Buchwald-Hartwig 化学合成 Tec Src 同源性 3 结构域的配体。该方法促进了用于生物应用的高亲和力配体的产生 (Smith, Jones, Booker, & Pyke, 2008)。

安全和危害

The safety information available indicates that 5-Bromoquinolin-6-amine is an irritant . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

Quinoline, which is structurally related to 5-Bromoquinolin-6-amine, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, it is reasonable to expect that future research may explore the potential applications of 5-Bromoquinolin-6-amine in these areas.

作用机制

Target of Action

It is known that quinoline and its derivatives, which include 5-bromoquinolin-6-amine, have a wide range of biological and pharmacological activities .

Mode of Action

5-Bromoquinolin-6-amine shows both electrophilic and nucleophilic substitution reactions . This means it can donate or accept electrons, allowing it to interact with various biological targets.

Biochemical Pathways

Given its wide range of biological and pharmacological activities, it is likely that it interacts with multiple pathways .

Pharmacokinetics

It is slightly soluble in water and soluble in alcohol, ether, and carbon disulfide . This suggests that it may have good bioavailability, as solubility can influence a drug’s absorption and distribution .

Result of Action

Given its wide range of biological and pharmacological activities, it is likely to have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

属性

IUPAC Name |

5-bromoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLGTLYXJGDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)

![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)

![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2837648.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2837658.png)